4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H18BNO3. It has a molecular weight of 235.09 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methoxy group (-OCH3) attached to one carbon and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to another carbon .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Intermediate in Organic Synthesis
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial intermediates in organic synthesis. They are obtained through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures have been optimized using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, offering detailed insights into their conformational and crystallographic properties. These findings are essential for understanding the compounds' reactivity and stability, facilitating their application in further synthetic pathways (Huang et al., 2021).
Chemical Reactivity and Applications
Synthesis of Isotope-labeled Compounds
Isotope-labeled compounds, such as HSP90 inhibitors, have been synthesized using derivatives of this compound. These labeled compounds are vital for tracking drug distribution and metabolism in research studies, highlighting the compound's utility in developing therapeutic agents (Plesescu et al., 2014).
Building Blocks in Combinatorial Chemistry
Certain derivatives act as bifunctional building blocks for combinatorial chemistry, allowing the creation of diverse chemical libraries. These libraries are crucial for drug discovery and development, demonstrating the compound's role in medicinal chemistry (Sopková-de Oliveira Santos et al., 2003).
Suzuki Coupling Reactions
Derivatives of this compound are utilized in Suzuki coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. This application underscores the compound's importance in synthesizing complex organic molecules, including pharmaceuticals and polymers (Bethel et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds are often used as boron-containing reagents in organic synthesis .
Mode of Action
The compound likely interacts with its targets through the boron atom in the dioxaborolane group . This group can form covalent bonds with other atoms, enabling the compound to participate in various chemical reactions .
Biochemical Pathways
Boron-containing compounds are known to play a role in c-c bond formation, oxidation, and reduction reactions .
Result of Action
As a boron-containing reagent, it may be involved in various chemical transformations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14-7-6-10(9)15-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHUFNSLTSKBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656943 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
758699-74-0 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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